molecular formula C20H25NO4 B13077114 (R)-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate CAS No. 874336-15-9

(R)-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate

Cat. No.: B13077114
CAS No.: 874336-15-9
M. Wt: 343.4 g/mol
InChI Key: XAOMMZLTYNYMRX-MRXNPFEDSA-N
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Description

®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxypropan-2-yl group, and a carbamate group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl alcohol with 3-(2-hydroxyphenyl)propylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as chromatography and crystallization can ensure the production of high-purity ®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Shares the carbamate functional group but lacks the hydroxypropan-2-yl group.

    Phenylpropyl carbamate: Similar structure but without the benzyl group.

    Hydroxyphenyl carbamate: Contains the hydroxyphenyl group but lacks the benzyl and propyl groups.

Uniqueness

®-Benzyl (3-(2-((1-hydroxypropan-2-yl)oxy)phenyl)propyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

874336-15-9

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl N-[3-[2-[(2R)-1-hydroxypropan-2-yl]oxyphenyl]propyl]carbamate

InChI

InChI=1S/C20H25NO4/c1-16(14-22)25-19-12-6-5-10-18(19)11-7-13-21-20(23)24-15-17-8-3-2-4-9-17/h2-6,8-10,12,16,22H,7,11,13-15H2,1H3,(H,21,23)/t16-/m1/s1

InChI Key

XAOMMZLTYNYMRX-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(CO)OC1=CC=CC=C1CCCNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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